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Introduction

Ancriviroc (formerly known as SCH-351125 or SCH-C) is a small molecule antagonist of the
C-C chemokine receptor type 5 (CCR5).[1][2][3] As a CCR5 antagonist, Ancriviroc was
investigated as a potential anti-retroviral agent for the treatment of HIV-1 infection.[1][2] The
primary mechanism of action of this class of drugs is to block the entry of R5-tropic HIV-1 into
host cells.[1][2] This document provides a technical summary of the available preclinical and
limited early-phase clinical data for Ancriviroc.

Mechanism of Action

Ancriviroc is a non-competitive, allosteric antagonist of the CCR5 receptor.[1] It binds to a
hydrophobic pocket within the transmembrane helices of the CCR5 protein. This binding
induces a conformational change in the extracellular loops of the receptor, which in turn
prevents the interaction between the viral envelope glycoprotein gp120 and CCRS5. By blocking
this crucial step in the viral entry process, Ancriviroc effectively inhibits the fusion of the viral
and host cell membranes, thereby preventing infection of the cell by R5-tropic HIV-1 strains.
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Figure 1: Proposed Mechanism of Action of Ancriviroc.

Preclinical Data
In Vitro Antiviral Activity

Ancriviroc demonstrated potent and broad antiviral activity against primary HIV-1 isolates that
utilize the CCR5 co-receptor.
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Assay Type HIV-1 Isolate(s) IC50 (nM) Reference
Single-cycle infection HIV-1 ADA and HIV-1
0.69 [1]
assay YU-2
Replication assay in Panel of R5 primar
P Y _ P Y 04-9 [1][2]

PBMCs isolates
Replication assay in ]

Panel of R5 isolates 1.0-30.9 [4]

PBMCs

Receptor Binding and Antagonist Activity

Ancriviroc exhibits high affinity and specificity for the CCR5 receptor.

Assay Parameter Value Reference
[*2°I]RANTES binding _
o Ki 2.9 nM [1]
inhibition
Saturation binding

_ KD 9.27 nM [1]
analysis
MIP-1p induced
GTPyS binding IC50 ~16 nM [1]
inhibition
MIP-13 induced

IC50 <1nM [1]

chemotaxis inhibition

Pharmacokinetics in Animal Models

Pharmacokinetic studies in animal models indicated good oral bioavailability and a half-life

supportive of further development.

Species Parameter Value Reference
Rodents and Primates  Oral Bioavailability 50-60% [1112]

Rodents and Primates ~ Serum Half-life 5-6 hours [1][2]
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Early-Phase Clinical Trial Results

Ancriviroc entered Phase | clinical trials in the United States in March 2001.[5] However, these
trials were partially suspended in April 2001 due to observations of QTc prolongation at the
highest dose studied.[5] Detailed quantitative data from these early-phase clinical trials,
including pharmacokinetic, pharmacodynamic, and safety outcomes, are not extensively
available in the public domain. The development of Ancriviroc did not progress to later-stage
clinical trials, and the focus of clinical development for CCR5 antagonists shifted to other
compounds such as Vicriviroc and Maraviroc.

Experimental Protocols
In Vitro HIV-1 Replication and Entry Inhibition Assay

e Cell Culture: Peripheral blood mononuclear cells (PBMCs) were stimulated with a mitogen.

¢ Inhibition: 2 x 1075 stimulated PBMCs were incubated with Ancriviroc for 1 hour at 1.3
times the final concentration.

 Infection: HIV-1 JR-FL (100 50% tissue culture infective doses) was added to the cell culture.
Ancriviroc was present throughout the culture period.

o Endpoint: The production of p24 antigen was measured after 4 to 6 days as an indicator of
HIV-1 replication.[6]

Single-Cycle Infection Assay

e Cell Line: U87 astroglioma cells expressing CD4 and CCR5 (U87-CD4-CCR5) were used.

 Virus: Envelope-pseudotyped HIV-1 viruses (HIV-1 ADA and HIV-1 YU-2) with a luciferase
reporter gene were used.

« Inhibition: Cells were infected in the presence or absence of Ancriviroc.

o Endpoint: The entry of the virus was measured by the activity of the luciferase reporter gene.

[1]

Receptor-Binding Assays
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e [*2°I]RANTES Binding Inhibition: The ability of Ancriviroc to inhibit the binding of
[*2°I]JRANTES to CHO cell membranes expressing human CCR5 was measured.

o Saturation Binding Analysis: A saturation binding analysis was performed using B550 cells, a
murine pro-B cell line stably expressing human CCRS5, to determine the maximal binding
(Bmax) and dissociation constant (KD) of Ancriviroc.[1]

In Vivo Antiviral Activity in SCID-hu Thyl/Liv Mice

e Model: SCID-hu Thy/Liv mice, which have a human thymus/liver implant, were used as a
model for HIV-1 infection.

« Infection: The mice were infected with an R5-tropic HIV-1 isolate.
e Treatment: Ancriviroc was administered to the infected mice.

» Endpoint: The inhibition of viral replication was assessed by measuring the expression of
MHC class | on the implant cells, which is downregulated by HIV-1 infection. A dose-
dependent reduction in the downregulation of MHC class | indicated inhibition of viral
replication.[1]

Conclusion

Ancriviroc (SCH-351125) demonstrated promising preclinical characteristics as a potent and
specific CCR5 antagonist with good oral bioavailability in animal models. Its mechanism of
action, involving the allosteric inhibition of HIV-1 entry, represented a novel approach to
antiretroviral therapy. However, its clinical development was halted at an early stage due to
safety concerns, specifically QTc prolongation. Consequently, there is a lack of publicly
available, in-depth quantitative data from human clinical trials. The information presented here,
based on preclinical studies, provides a technical foundation for understanding the initial
development and scientific basis for the investigation of Ancriviroc as an anti-HIV-1 agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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